1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylpyridinyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents like halides or sulfonates.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can be coupled with other aromatic or aliphatic groups using palladium catalysts.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, and this compound is no exception.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl and trifluoromethylpyridinyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the trifluoromethylpyridinyl group, which may result in different biological activities and properties.
4-(2-Pyridyl)piperazine: This compound has a pyridyl group instead of the trifluoromethylpyridinyl group, which can affect its chemical reactivity and biological interactions.
1-(4-Chlorophenyl)piperazine: The presence of a chlorine atom instead of a methoxy group can lead to variations in the compound’s pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20F3N3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C18H20F3N3O/c1-25-16-5-2-14(3-6-16)13-23-8-10-24(11-9-23)17-7-4-15(12-22-17)18(19,20)21/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
FZJFRTVOVJGMET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.